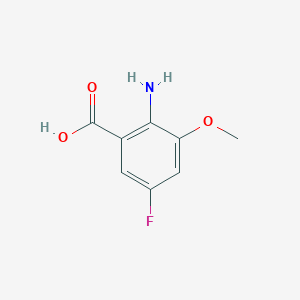

2-Amino-5-fluoro-3-methoxy-benzoic acid

Beschreibung

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of both proton and carbon environments. Proton Nuclear Magnetic Resonance analysis in deuterated dimethyl sulfoxide reveals distinctive chemical shift patterns that confirm the substitution pattern and functional group positions. The aromatic proton signals appear in the characteristic downfield region, with specific chemical shifts influenced by the electronic effects of neighboring substituents.

The methoxy group protons exhibit a singlet pattern at approximately 3.8-4.0 parts per million, representing the three equivalent protons of the methyl group attached to oxygen. The amino group protons typically appear as a broad signal due to rapid exchange with solvent molecules, often observed in the range of 6.0-8.0 parts per million depending on hydrogen bonding interactions and solvent effects.

Fluorine Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the characteristic fluorine signal, which appears as a distinct peak with specific coupling patterns to adjacent aromatic protons. The fluorine atom's high electronegativity and magnetic sensitivity make it an excellent probe for monitoring chemical environment changes and potential molecular interactions.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for functional group identification in this compound. The carboxylic acid group produces distinctive stretching vibrations, with the carbonyl stretch typically observed around 1670-1700 wavenumbers and the hydroxyl stretch appearing as a broad absorption between 2500-3300 wavenumbers due to hydrogen bonding effects.

The amino group contributes characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, with the exact frequencies depending on hydrogen bonding patterns and molecular environment. Primary amines typically exhibit two distinct nitrogen-hydrogen stretching bands corresponding to symmetric and asymmetric stretching modes.

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, providing information about the aromatic ring's electronic structure and substitution effects. The methoxy group contributes carbon-oxygen stretching vibrations around 1000-1300 wavenumbers, while carbon-fluorine stretching appears in the 1000-1400 wavenumber range, reflecting the strong carbon-fluorine bond characteristics.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pathway information that supports structural characterization. The molecular ion peak appears at mass-to-charge ratio 185, corresponding to the compound's molecular weight. The isotope pattern reveals the characteristic contribution of fluorine and carbon isotopes, providing additional confirmation of molecular composition.

Fragmentation analysis reveals characteristic loss patterns that reflect the compound's structural features. Common fragmentation pathways include loss of the carboxylic acid functionality (loss of 45 mass units corresponding to COOH), loss of the methoxy group (loss of 31 mass units corresponding to OCH₃), and various aromatic ring fragmentations that produce characteristic ion patterns.

The presence of fluorine significantly influences fragmentation patterns due to the high bond dissociation energy of carbon-fluorine bonds. This results in fragmentation pathways that preferentially retain the fluorine atom in major fragment ions, providing diagnostic information for structural confirmation and differentiation from related compounds lacking fluorine substitution.

Computational Chemistry Insights

Density Functional Theory-Optimized Molecular Parameters

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. Computational analysis reveals specific bond lengths, bond angles, and dihedral angles that reflect the compound's three-dimensional structure and electronic distribution. The Topological Polar Surface Area value of 72.55 square Angstroms indicates the compound's hydrogen bonding potential and membrane permeability characteristics.

The calculated logarithm of the octanol-water partition coefficient value of 1.1147 suggests moderate lipophilicity, indicating potential for both aqueous solubility and membrane penetration. This balanced hydrophilic-lipophilic character reflects the combined contributions of polar functional groups (amino, carboxylic acid) and lipophilic elements (aromatic ring, methoxy group, fluorine substitution).

Hydrogen bond acceptor and donor counts of 3 and 2, respectively, provide quantitative measures of the compound's hydrogen bonding capacity. These parameters are crucial for understanding molecular recognition processes and potential biological interactions. The presence of two rotatable bonds indicates moderate conformational flexibility, allowing for adaptive binding to molecular targets while maintaining overall structural rigidity.

Eigenschaften

IUPAC Name |

2-amino-5-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQCRQDEAFXOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250810-28-6 | |

| Record name | 2-amino-5-fluoro-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves multi-step transformations starting from readily available fluorinated aromatic precursors. The key steps include:

- Introduction of the methoxy group onto the aromatic ring (methoxylation).

- Installation of the amino group (amination).

- Incorporation of the carboxylic acid moiety.

- Fluorine atom positioning on the aromatic ring.

The methods generally rely on nitration, reduction, substitution, cyclization, and oxidation reactions under controlled conditions.

Preparation of Methoxybenzoic Acid Intermediates

A critical intermediate for the synthesis is o-methoxybenzoic acid or related methoxy-substituted benzoic acids. A patented method describes the preparation of alkali metal methoxybenzoates via the reaction of chloro-substituted benzonitriles with sodium methylate under pressurized and heated conditions in an autoclave:

| Step | Conditions | Details |

|---|---|---|

| Reactants | o-chlorobenzonitrile (0.1 mol), 30% sodium methylate | Nitrogen atmosphere, sealed reactor |

| Temperature | 80–150 °C | Depending on embodiment (80–100 °C or 130–150 °C) |

| Pressure | 0.2–1.4 MPa | Reaction pressure in autoclave |

| Reaction time | 2–4 hours (initial), then 2–8 hours (reflux) | Monitored by HPLC for completion (<0.5% residual substrate) |

| Work-up | Acidification to pH <4 with HCl | Precipitation, filtration, washing, drying |

| Yield | ~95% | Purity >98% by analysis |

This method efficiently converts chloro-benzonitriles to methoxybenzoic acids, which are valuable intermediates for further functionalization.

Synthesis of 2-Amino-5-fluorobenzoic Acid Core

A novel and industrially viable synthetic route for 2-amino-5-fluorobenzoic acid (a close structural analog) involves:

- Starting from 4-fluoroaniline .

- Condensation with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.

- Cyclization in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione.

- Oxidation with hydrogen peroxide under alkaline conditions to give crude 2-amino-5-fluorobenzoic acid.

- Purification by recrystallization to obtain the pure product.

This route is characterized by:

- Mild reaction conditions.

- Use of inexpensive and readily available raw materials.

- Simple and safe operations suitable for scale-up.

Alternative methods include nitration of 3-fluorobenzoic acid esters followed by catalytic hydrogenation and hydrolysis, but these involve harsher conditions and more complex steps.

Incorporation of the Methoxy Group at Position 3

While the above methods provide the amino-fluorobenzoic acid core, the methoxy group at position 3 can be introduced via selective methoxylation or by starting from methoxy-substituted precursors.

The methoxylation often uses sodium methylate or sodium methoxide under controlled temperature and pressure to substitute chloro groups with methoxy groups on the aromatic ring, as shown in the preparation of methoxybenzoic acid derivatives.

Summary Table of Key Preparation Methods

Research Findings and Analysis

- The methoxylation via sodium methylate in an autoclave is highly efficient, with yields reaching 95% and purity above 98%, demonstrating robustness and scalability.

- The novel synthetic route for 2-amino-5-fluorobenzoic acid using 4-fluoroaniline is advantageous due to mild conditions and safety, making it suitable for industrial production.

- Combining these approaches allows the synthesis of this compound by first preparing the methoxybenzoic acid intermediate, then introducing the amino group via the cyclization and oxidation steps.

- No direct single-step synthesis of this compound was found in the reviewed literature; the process involves sequential functional group transformations.

The preparation of This compound involves multi-step synthesis combining methoxylation of chloro-substituted benzonitriles and amino group introduction via condensation, cyclization, and oxidation of fluorinated aniline derivatives. The methods described provide high yields, purity, and are adaptable for industrial scale. The key to efficient synthesis lies in:

- Controlled methoxylation under pressurized and heated conditions.

- Mild and safe cyclization and oxidation steps to introduce the amino group.

- Purification by recrystallization to achieve high purity.

These preparation methods are supported by patent literature and industrial research, ensuring their reliability and applicability.

If further optimization or alternative synthetic routes are required, exploration of direct amination of methoxy-fluorobenzoic acid derivatives or novel catalytic methods could be considered in future research.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral and Antitumor Properties

2-Amino-5-fluoro-3-methoxy-benzoic acid has been investigated for its role as a precursor in the synthesis of antiviral and antitumor agents. Its structural analogs are being researched for their effectiveness against diseases such as HIV and certain cancers. The compound can be transformed into derivatives that exhibit enhanced biological activity against viral infections and tumors .

Synthesis of Bioactive Compounds

The compound serves as an important building block for the synthesis of various bioactive molecules. For instance, it can be used in the preparation of quinolylamine derivatives, which have demonstrated anticancer properties. Additionally, it has potential applications in developing neuroprotective agents aimed at treating neurodegenerative disorders like Parkinson's disease and schizophrenia .

Synthetic Chemistry

Intermediate in Organic Synthesis

this compound is a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, to yield more complex molecules. Its ability to undergo functional group transformations makes it valuable in synthetic organic chemistry .

Enzyme-Mediated Synthesis

Recent studies have highlighted the use of enzyme-mediated synthesis involving this compound to create derivatives with specific functionalities. This approach not only enhances yield but also improves selectivity in reactions, making it a preferred method in pharmaceutical manufacturing .

Biochemical Applications

Genetic Research

In molecular biology, this compound is utilized as a selective agent for yeast strains, particularly in the counterselection of TRP1 genetic markers in Saccharomyces cerevisiae. This application is crucial for genetic studies where selective growth conditions are necessary .

Analytical Chemistry

The compound can also serve as a standard reference material in analytical chemistry for developing methods to quantify similar compounds. Its distinct fluorine atom enhances its detectability using techniques such as mass spectrometry and NMR spectroscopy, making it useful for method validation .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Amino-5-fluoro-3-methoxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and methoxy groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Parameters of 2-Amino-5-fluoro-3-methoxy-benzoic Acid and Related Compounds

Substituent Effects on Properties and Reactivity

Positional Isomerism: The target compound and 4-Amino-2-fluoro-5-methoxybenzoic acid (CAS: 1001346-91-3) are positional isomers. While both share the formula C₈H₈FNO₃, the shifted amino and methoxy groups alter electronic distribution and hydrogen-bonding capacity, impacting solubility and receptor binding . The hydroxy group in 5-Amino-3-fluoro-2-hydroxybenzoic acid (CAS: 1025127-39-2) increases acidity (pKa ~2.5–3.0) compared to the methoxy-containing analogs (pKa ~4.0–4.5) .

Functional Group Influence: Nitro vs. Amino Groups: The nitro group in 2-Bromo-6-fluoro-3-nitrobenzoic acid (CAS: 1036388-81-4) confers strong electrophilicity, making it reactive in nucleophilic substitution, whereas amino groups enhance nucleophilicity and metal coordination . Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in the target compound) improve lipophilicity compared to methyl groups (e.g., 2-Amino-3-methylbenzoic acid), influencing membrane permeability in drug candidates .

Molecular Weight and Bioactivity: Lower molecular weight analogs like 2-Amino-5-fluorobenzoic acid (171.13 g/mol) exhibit simpler crystallization patterns, whereas bulkier derivatives (e.g., bromo-nitro analogs) are more suited for solid-phase synthesis .

Biologische Aktivität

2-Amino-5-fluoro-3-methoxy-benzoic acid (AFMBA) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AFMBA has the molecular formula CHFNO and features distinct functional groups, including an amino group, a methoxy group, and a fluorine atom. These structural characteristics contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 185.1545 g/mol |

| CAS Number | 1250810-28-6 |

| Chemical Structure | Chemical Structure |

Biological Activities

AFMBA has shown promising biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that AFMBA exhibits significant antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Anticancer Activity

AFMBA has also been investigated for its anticancer properties. In vitro studies reveal that it can inhibit the proliferation of cancer cells, including pancreatic cancer lines. The compound's mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in malignant cells. Notably, AFMBA has been shown to reduce the expression of oncogenes such as c-Myc while enhancing tumor suppressor genes like p21 .

The biological activity of AFMBA is attributed to its interaction with specific molecular targets within cells. The presence of the amino group allows for hydrogen bonding with target enzymes or receptors, while the fluorine atom may enhance binding affinity through halogen bonding interactions. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on AFMBA's antimicrobial properties involved testing various concentrations against E. coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as a novel antimicrobial agent.

- Anticancer Mechanism : In a preclinical trial assessing AFMBA's effect on pancreatic cancer cells, researchers found a significant decrease in cell viability at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed that AFMBA induced apoptosis in approximately 70% of treated cells, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

AFMBA's structure allows for comparisons with other benzoic acid derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound (AFMBA) | High | Moderate |

| 3-Amino-5-fluoro-2-methoxy-benzoic acid | Moderate | Low |

| 2-Amino-5-(trifluoromethoxy)benzoic acid | Low | High |

This table illustrates that while AFMBA shows high antimicrobial activity, its anticancer effects are moderate compared to some derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.